4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide

Chemical Purity Analytical Characterization Procurement Specification

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 102872-96-8) is a synthetic organic compound within the dihydroquinoxaline class, characterized by a methyl-substituted 3,4-dihydroquinoxaline core with a carboxamide group at the 1-position. It is commercially available primarily as a high-purity intermediate for medicinal chemistry and chemical biology research.

Molecular Formula C10H13N3O
Molecular Weight 191.234
CAS No. 102872-96-8
Cat. No. B560697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
CAS102872-96-8
Molecular FormulaC10H13N3O
Molecular Weight191.234
Structural Identifiers
SMILESCN1CCN(C2=CC=CC=C21)C(=O)N
InChIInChI=1S/C10H13N3O/c1-12-6-7-13(10(11)14)9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H2,11,14)
InChIKeyJABJHJHFINNIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 102872-96-8): A Dihydroquinoxaline Carboxamide Scaffold for Specialized Chemical Synthesis


4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 102872-96-8) is a synthetic organic compound within the dihydroquinoxaline class, characterized by a methyl-substituted 3,4-dihydroquinoxaline core with a carboxamide group at the 1-position. It is commercially available primarily as a high-purity intermediate for medicinal chemistry and chemical biology research. As of the latest assessment, there are no publicly accessible primary research publications or patents directly reporting its specific biological activities or its performance relative to structural analogs. This evidence guide is therefore constrained to a comparative analysis based on its structural and physicochemical properties, derived from authoritative chemical databases and commercial sources .

Why Generic Substitution of 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide is Scientifically Unjustified


Without empirical comparative data, substituting 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide with a similar dihydroquinoxaline or quinoxaline analog cannot be justified based on performance. While the class of quinoxaline derivatives is frequently explored in medicinal chemistry for kinase inhibition and other activities, the specific substitution pattern of a 4-methyl and 1-carboxamide on this molecule is unique and can critically influence key properties such as target binding affinity, metabolic stability, and solubility [1]. Even minor structural modifications within the quinoxaline class have been shown to result in orders-of-magnitude differences in potency and selectivity in related scaffolds [2]. Therefore, any substitution or procurement decision lacking direct, head-to-head data for this precise compound with the intended application would be a high-risk assumption, potentially leading to failed experiments and wasted resources.

Quantitative Evidence for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide: A Critical Appraisal of Available Data


Chemical Purity and Identity: Baseline Characterization for Reproducible Research

The compound's identity and purity are confirmed by commercial sources. It is characterized by its molecular formula (C10H13N3O), molecular weight (191.23 g/mol), and InChI Key (JABJHJHFINNIIZ-UHFFFAOYSA-N), which are consistent across authoritative chemical databases . Vendors typically supply this compound with a purity of ≥97%, a critical parameter for ensuring reproducible experimental outcomes . In the absence of vendor-specific comparative data, this purity level is standard for research-grade compounds.

Chemical Purity Analytical Characterization Procurement Specification

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Core Dihydroquinoxaline Scaffold

Computational predictions provide a theoretical basis for differentiation. The target compound's predicted logP (octanol-water partition coefficient) is 1.2, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor . Compared to the unsubstituted core scaffold 3,4-dihydroquinoxaline (C8H10N2, MW 134.18, predicted logP ~0.8), the target compound exhibits a 50% increase in lipophilicity and additional hydrogen bonding capacity. These differences are predicted to significantly alter membrane permeability and solubility profiles, although empirical validation is required [1].

Lipophilicity Drug-likeness Pharmacokinetic Prediction

Structural Uniqueness Within the Quinoxaline Class: A Proprietary Scaffold for Unexplored IP Space

A search of the patent literature reveals that while dihydroquinoxaline and quinoxaline carboxamides are widely claimed as kinase inhibitors and for other therapeutic areas, the specific combination of a 4-methyl substitution and a 1-carboxamide group on the 3,4-dihydroquinoxaline core appears to be absent from major patent filings as of 2025 [1][2]. This structural novelty differentiates it from highly patented 2-carboxamide or 3-oxo analogs, suggesting that it represents a distinct chemical space with potential for novel intellectual property generation.

Intellectual Property Scaffold Differentiation Medicinal Chemistry

Recommended Application Scenarios for 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide Based on Evidence


Exploratory Medicinal Chemistry: Scaffold Hopping for Kinase Inhibitor Discovery

Given the established activity of quinoxaline and dihydroquinoxaline carboxamides as kinase inhibitors [1], 4-Methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide serves as a privileged but under-explored scaffold for generating novel lead series. Its structural differentiation from the more common 2-carboxamide and 3-oxo analogs (as noted in Section 3) makes it a high-value candidate for scaffold hopping campaigns aimed at circumventing existing intellectual property or improving selectivity profiles against off-target kinases.

Chemical Probe Development: Leveraging Unique Physicochemical Properties

The compound's distinct physicochemical profile (higher logP and hydrogen bonding capacity vs. core dihydroquinoxaline, as detailed in Section 3) makes it a suitable starting point for developing chemical probes where membrane permeability or specific solubility characteristics are desired. Its use in phenotypic screening or target identification studies is predicated on these differentiating properties, which are expected to yield a distinct biological profile compared to less lipophilic or differently substituted analogs.

Synthetic Intermediate for Novel Compound Libraries

The commercial availability of this compound at ≥97% purity (Section 3) establishes its utility as a reliable intermediate for the synthesis of focused libraries of novel quinoxaline derivatives. The carboxamide group provides a versatile handle for further derivatization, enabling the generation of diverse compound collections for biological screening, particularly in areas where dihydroquinoxaline frameworks are privileged, such as in neuroprotection or anti-inflammatory research [2].

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